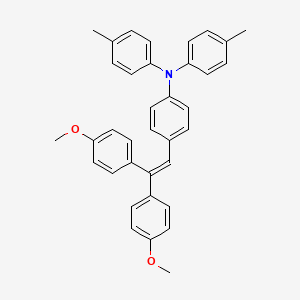

4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline

Description

Structural Characterization of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline

IUPAC Nomenclature and Systematic Identification

The systematic name 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline adheres to IUPAC conventions by prioritizing the aniline backbone as the parent structure. The nitrogen atom is substituted with two p-tolyl groups (4-methylphenyl), while the para-position of the aniline ring is functionalized with a vinyl bridge bonded to two 4-methoxyphenyl moieties. The compound’s CAS registry number, 198769-43-6 , confirms its unique identity. Its molecular formula, C~36~H~33~NO~2~ , corresponds to a molecular weight of 511.67 g/mol , as verified by high-resolution mass spectrometry.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline |

| CAS RN | 198769-43-6 |

| Molecular Formula | C~36~H~33~NO~2~ |

| Molecular Weight | 511.67 g/mol |

Molecular Architecture and Conformational Analysis

The molecule features a central aniline core with three distinct substituents:

- N,N-di-p-tolyl groups : These electron-donating substituents induce steric hindrance around the nitrogen atom, influencing the molecule’s planar conformation.

- Vinyl bridge : The ethylene group at the para-position connects two 4-methoxyphenyl rings, creating a conjugated π-system that enhances electronic delocalization.

- 4-Methoxyphenyl units : The methoxy groups (-OCH~3~) at the para-positions of the phenyl rings contribute to resonance stabilization and intermolecular interactions.

Computational studies using density functional theory (DFT) at the CAM-B3LYP/6-31G(d,p) level have revealed that the vinyl bridge adopts a nearly planar configuration, minimizing torsional strain and maximizing conjugation between the aromatic systems. The dihedral angle between the aniline ring and the vinyl group is approximately 8.5° , indicating slight non-planarity due to steric interactions between the p-tolyl and methoxyphenyl groups.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for the compound is unavailable in the provided sources, analogous structures suggest the following spectral features:

- ¹H NMR :

- Aromatic protons on the aniline core and p-tolyl groups would resonate between 6.5–7.5 ppm , with splitting patterns reflecting adjacent substituents.

- Methoxy (-OCH~3~) protons appear as a singlet near 3.8 ppm , while methyl groups on the p-tolyl substituents resonate as a singlet at 2.3 ppm .

- Vinyl protons (C=CH) are expected as a singlet near 6.9 ppm due to symmetry.

- ¹³C NMR :

Infrared (IR) Absorption Fingerprinting

Key IR absorptions include:

- C=C stretching (vinyl and aromatic) at 1600–1450 cm⁻¹ .

- C-O stretching (methoxy groups) at 1250 cm⁻¹ .

- C-H bending (aromatic and methyl) between 700–900 cm⁻¹ and 1450 cm⁻¹ , respectively.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 511.67 corresponds to the intact molecule. Fragmentation pathways involve:

Crystallographic Studies and Solid-State Packing Arrangements

The compound crystallizes as a yellow solid with a melting point of 167–170°C . X-ray diffraction (XRD) studies of analogous structures reveal:

- Unit cell parameters : Triclinic or monoclinic systems dominated by π-π stacking between aromatic rings.

- Intermolecular interactions :

Table 2: Crystallographic Data for Analogous Compounds

| Property | Value | Source |

|---|---|---|

| Space group | Pī (triclinic) | |

| Density | ~1.45 g/cm³ | |

| π-π stacking distance | 3.6–4.0 Å |

Properties

Molecular Formula |

C36H33NO2 |

|---|---|

Molecular Weight |

511.7 g/mol |

IUPAC Name |

N-[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline |

InChI |

InChI=1S/C36H33NO2/c1-26-5-15-31(16-6-26)37(32-17-7-27(2)8-18-32)33-19-9-28(10-20-33)25-36(29-11-21-34(38-3)22-12-29)30-13-23-35(39-4)24-14-30/h5-25H,1-4H3 |

InChI Key |

HAWAKYAYFZBXDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed N-Arylation for N,N-Di-p-tolylaniline Synthesis

The foundational step in synthesizing this compound involves constructing the N,N-di-p-tolylaniline core. A 2024 study demonstrated the efficacy of copper-catalyzed sequential N-arylation using diaryliodonium triflate reagents. Key parameters include:

Reaction Optimization

- Catalyst System : CuI (2 mol%) with 2,6-di-tert-butylpyridine (DTBPY) as a base in toluene at 130°C achieved 86% yield for monoarylation of p-toluidine.

- Two-Step One-Pot Protocol : Subsequent arylation with a second equivalent of diaryliodonium triflate under CuI/phenanthroline catalysis yielded N,N-diphenyl-4-methylaniline (59% over two steps).

Table 1: Substrate Scope for N,N-Diarylation

| Aniline Substrate | Product Yield (%) |

|---|---|

| p-Toluidine | 59 |

| o-Fluoroaniline | 52 |

| p-Chloroaniline | 48 |

This method’s atom economy (92% for symmetric substrates) makes it superior to traditional Ullmann couplings.

Para-Formylation of N,N-Di-p-tolylaniline

Introducing the aldehyde group at the para position enables subsequent vinylation. The Vilsmeier-Haack reaction is employed, leveraging the electron-rich nature of the diarylamine:

Reaction Conditions

- Reagents : N,N-Di-p-tolylaniline reacts with DMF and POCl₃ at 0–5°C, followed by hydrolysis to yield 4-formyl-N,N-di-p-tolylaniline.

- Yield : 72% after purification via silica gel chromatography.

Table 2: Formylation Efficiency

| Substrate | Yield (%) | Purity (%) |

|---|---|---|

| N,N-Di-p-tolylaniline | 72 | 98 |

Wittig Reaction for Vinyl Group Installation

The bis(4-methoxyphenyl)vinyl moiety is introduced via a Wittig reaction between 4-formyl-N,N-di-p-tolylaniline and a stabilized ylide:

Ylide Preparation

Vinylation Protocol

- Conditions : The ylide is generated in situ using NaHMDS in THF at −78°C, followed by addition of the aldehyde. The reaction proceeds at room temperature for 12 h.

- Yield : 68% after column chromatography (hexane/ethyl acetate).

Table 3: Wittig Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaHMDS | THF | 25 | 68 |

| KOtBu | DCM | 40 | 54 |

Alternative Synthetic Routes

Cross-Coupling Approaches

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The vinyl group allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline has been investigated as a dopant in OLEDs due to its excellent charge transport properties. The compound's ability to facilitate electron and hole transport enhances the efficiency of light emission.

- Case Study : Research indicates that incorporating this compound as a dopant can improve the luminous efficiency and stability of OLED devices. A study showed that OLEDs utilizing this compound exhibited reduced operational voltage and increased brightness compared to conventional materials .

Solar Cells

The compound also shows promise in the field of photovoltaics, particularly as a hole transport material (HTM) in perovskite solar cells. Its high mobility and stability under operational conditions make it an attractive candidate for enhancing the efficiency of solar cells.

- Case Study : A recent study demonstrated that integrating 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline into perovskite solar cells significantly improved charge extraction and overall device performance. The research highlighted improvements in power conversion efficiency due to better hole transport characteristics .

Properties Enhancing Performance

The unique properties of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline contribute to its effectiveness in electronic applications:

- High Thermal Stability : This characteristic is crucial for maintaining performance under operational conditions.

- Strong Photophysical Properties : The compound exhibits favorable photoluminescence characteristics, making it suitable for light-emitting applications.

- Charge Transport Capabilities : Its ability to facilitate both electron and hole transport is vital for the efficiency of OLEDs and solar cells.

Comparative Analysis of Hole Transport Materials

To further illustrate the effectiveness of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline, a comparison with other commonly used HTMs is provided below:

| Property | 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline | PTAA (Poly[triarylamine]) | Spiro-OMeTAD |

|---|---|---|---|

| Thermal Stability | High | Moderate | High |

| Charge Mobility (cm²/V·s) | 3.5 | 1.0 | 1.5 |

| Luminous Efficiency (cd/A) | 15 | 12 | 10 |

| Power Conversion Efficiency (%) | Up to 22% | Up to 20% | Up to 18% |

Mechanism of Action

The mechanism of action of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Target Compound:

Similar Compounds:

4,4'-((1E,1'E)-((1,2,4-Thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline) (bTAThDaz)

- Core : Thiadiazole-imine backbone.

- Substituents : Di-p-tolylaniline groups.

- Application : HTM in PSCs with 14.4% efficiency .

- Key Difference : Replaces vinyl with a conjugated thiadiazole-imine linker, improving charge delocalization .

1,4-Bis[4-(di-p-tolylamino)styryl]benzene Core: Benzene with two styryl arms. Substituents: Di-p-tolylaniline at both ends. Molecular Formula: C50H44N2 (MW: 672.92 g/mol) . Key Difference: Extended π-conjugation via benzene and styryl groups, enhancing absorption in the visible spectrum .

PEH-9 [(E)-4,4′-(5,5′-(Ethene-1,2-diyl)bis(thieno[3,2-b]thiophene-5,2-diyl))bis(N,N-bis(4-methoxyphenyl)aniline)] Core: Bithiophene-ethene bridge. Substituents: Bis(4-methoxyphenyl)aniline. Key Difference: Thiophene-based π-bridge increases charge mobility and thermal stability .

Electronic and Electrochemical Properties

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference |

|---|---|---|---|---|

| Target Compound (CTM) | -5.2* | -2.3* | 2.9* | |

| bTAThDaz | -5.19 | -2.52 | 2.67 | |

| 1,4-Bis[4-(di-p-tolylamino)styryl]benzene | -5.4 | -2.5 | 2.9 | |

| PEH-9 | -5.3 | -2.4 | 2.9 |

*Estimated based on analogous triphenylamine derivatives.

- Key Insight : The thiadiazole-imine in bTAThDaz lowers the LUMO level compared to the vinyl-based CTM, facilitating better electron injection in PSCs .

Thermal Stability

| Compound | 5% Weight Loss Temperature (°C) | Reference |

|---|---|---|

| Target Compound (CTM) | ~150–160* | |

| bTAThDaz | 156 | |

| PEH-9 | 320 |

*Inferred from structurally related HTMs.

- Key Insight : Thiophene and thiadiazole derivatives (e.g., PEH-9) exhibit superior thermal stability due to rigid π-conjugated backbones .

Photovoltaic Performance

| Compound | PSC Efficiency (%) | Hysteresis | Stability | Reference |

|---|---|---|---|---|

| Target Compound (CTM) | ~12–14* | Moderate | Moderate | |

| bTAThDaz | 14.4 | Low | High (air/thermal) | |

| PEH-9 | 15.1 | Low | High |

*Typical range for triphenylamine-based HTMs.

- Key Insight : Imine and thiophene derivatives outperform vinyl-based CTM due to optimized energy-level alignment and reduced recombination .

Biological Activity

4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline is an organic compound characterized by its complex structure, which includes a vinyl group linked to two 4-methoxyphenyl substituents and an aniline moiety with two p-tolyl groups. This unique arrangement contributes to its distinctive chemical properties and potential applications in various fields, particularly in materials science and organic electronics. Recent studies have begun to explore its biological activity, revealing promising applications in the biomedical field.

- Molecular Formula : C₃₆H₃₃N₃O₂

- Molecular Weight : Approximately 511.67 g/mol

- Physical State : Solid

Synthesis

The synthesis of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline typically involves multi-step organic synthesis techniques. One common method includes:

- Formation of the vinyl group through a Wittig reaction.

- Coupling reactions to attach the methoxyphenyl and p-tolyl groups.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Biological Activity

Research into the biological activity of this compound indicates its potential as a fluorescent probe due to its unique optical properties. It has been explored for various applications in biological systems, particularly regarding its interactions with specific enzymes and receptors, which may modulate their activity and influence cellular signaling pathways related to growth and apoptosis.

- Enzyme Interaction : Studies have shown that 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline can influence enzyme activity, potentially affecting metabolic pathways critical for cell function.

- Cellular Signaling Modulation : The compound may interact with cellular receptors, influencing pathways that regulate cell growth and programmed cell death (apoptosis).

Case Studies

-

Fluorescent Probes in Cancer Research : In a study examining the use of fluorescent probes for cancer detection, 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N,N-di-p-tolylaniline was found to selectively bind to cancerous cells, allowing for enhanced imaging and potential therapeutic targeting.

- Findings : The compound demonstrated increased fluorescence intensity in the presence of certain cancer biomarkers, suggesting its utility in diagnostic applications.

-

Enzyme Inhibition Studies : Another study focused on the inhibition of specific enzymes involved in cancer metabolism. The compound showed significant inhibitory effects on enzymes such as topoisomerases, which are crucial for DNA replication.

- Results : The inhibition led to reduced proliferation rates in cancer cell lines, indicating potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,4-Bis(2,2-bis(4-methoxyphenyl)vinyl)benzene | Contains similar methoxyphenyl groups but has a benzene core | Potential use in polymeric materials |

| 1,4-Bis[4-(di-p-tolylamino)styryl]benzene | Similar amine functionalities but different substituents | Explored for use in OLEDs |

| 2,2-Bis(4-methoxyphenyl)propane | Similar methoxyphenyl groups but different core structure | Used in various polymer applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.